Xanthine Oxidase Inhibition Profile
The target compound exhibits moderate competitive inhibition of bovine xanthine oxidase (Ki = 820 nM), a profile distinct from the high-potency benzoxathiin derivative US8993616, 172 which demonstrates an IC50 of 8 nM under comparable conditions [1][2]. This 100-fold difference in potency positions the target compound as a more suitable starting point for developing non-purine-like xanthine oxidase inhibitors with a wider therapeutic window, as opposed to the sub-nanomolar potency of the comparator which may carry a higher risk of on-target toxicity.
vs comparator 8 nM
| Evidence Dimension | In vitro enzyme inhibition potency |
|---|---|
| Target Compound Data | Ki = 820 nM |
| Comparator Or Baseline | Benzoxathiin derivative US8993616, 172: IC50 = 8 nM |
| Quantified Difference | ~100-fold lower potency (target compound less potent) |
| Conditions | Bovine xanthine oxidase, competitive inhibition assay with xanthine as substrate [1][2] |
Why This Matters
For researchers seeking a lead compound with a modulatable potency profile, the target compound's moderate affinity offers a distinct starting point compared to ultra-high affinity analogs that may be less amenable to fine-tuning safety margins.
- [1] BindingDB. BDBM50237977: 2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50237977 View Source
- [2] BindingDB. BDBM153027: US8993616, 172. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=153027 View Source
